methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate
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Description
Methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07324176 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Malarial Agents
Research has highlighted the development of novel lead compounds for anti-malarial agents, emphasizing the importance of specific structural features for activity against Plasmodium falciparum, a parasite responsible for malaria. One study developed a novel lead with a phenylacetic acid substructure showing significant activity against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).
Synthesis and Reactions of Derivatives
Several studies have synthesized and analyzed the reactions of derivatives of the compound, contributing to the chemistry of furan and thiophene derivatives. These studies have led to the creation of various compounds with different potential applications, including the study of their thermal stability and reactions under specific conditions (Kuticheva et al., 2015).
Oxidative Cyclization
Research into oxidative cyclization using manganese(III) acetate has led to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing a method for obtaining derivatives with potential relevance in further chemical transformations (Burgaz et al., 2007).
Antibacterial Activity
Compounds synthesized from derivatives of methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate have been tested for antibacterial activity, showing strong activity against specific bacterial strains, which could inform future antibiotic development (Hirao & Kato, 1971).
Cytotoxicity and Chemical Properties
The cytotoxicity and chemical properties of new derivatives have been explored, contributing to the understanding of these compounds' potential in medical applications and their fundamental chemical behavior (Hassan et al., 2014).
Properties
IUPAC Name |
methyl 5-carbamoyl-2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-8-4-5-11(25-8)6-10(7-18)15(22)20-16-12(17(23)24-3)9(2)13(26-16)14(19)21/h4-6H,1-3H3,(H2,19,21)(H,20,22)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHOAVRLCMSMHJ-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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